N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine
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Overview
Description
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is a synthetic organic compound characterized by the presence of two pyridine rings attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine typically involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The pyridine rings can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-dimethyl-1,2-di(2-pyridinyl)-1,2-ethanediamine
- N1,N2-dimethyl-1,2-di(3-pyridinyl)-1,2-ethanediamine
Uniqueness
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is unique due to the position of the pyridine rings, which can influence its chemical reactivity and biological activity. The 4-pyridinyl substitution may confer distinct properties compared to its 2-pyridinyl and 3-pyridinyl analogs.
Properties
CAS No. |
6630-22-4 |
---|---|
Molecular Formula |
C14H18N4 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N,N'-dimethyl-1,2-dipyridin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-15-13(11-3-7-17-8-4-11)14(16-2)12-5-9-18-10-6-12/h3-10,13-16H,1-2H3 |
InChI Key |
PQABABVPLVDKKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=NC=C1)C(C2=CC=NC=C2)NC |
Origin of Product |
United States |
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